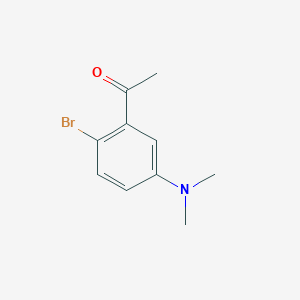
N-(2-Amino-1H-benzimidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their wide range of biological activities and are considered privileged structures in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1H-benzimidazol-5-yl)benzamide typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .
Scientific Research Applications
N-(2-Amino-1H-benzimidazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent, antiviral agent, and antimicrobial agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Amino-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby increasing glucose uptake and utilization.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzimidazol-5-ol
- 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
- N-(1H-benzimidazol-2-yl)benzamide
Uniqueness
N-(2-Amino-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives . Its ability to act as an allosteric activator of human glucokinase sets it apart from other similar compounds, making it a promising candidate for the development of new therapeutic agents .
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-amino-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c15-14-17-11-7-6-10(8-12(11)18-14)16-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,19)(H3,15,17,18) |
InChI Key |
CTYAYRIFIFAVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)

![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)


![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
